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Introduction
Tiliroside, a glycosidic flavonoid predominantly found in various medicinal and dietary plants

such as Tilia species, rose hips, and strawberries, has garnered significant scientific interest for

its diverse pharmacological properties.[1] This review provides an in-depth technical guide to

the core biological activities of tiliroside, focusing on its anti-inflammatory, antioxidant, anti-

diabetic, hepatoprotective, and anti-cancer effects. The information presented herein is

intended to serve as a valuable resource for researchers, scientists, and professionals involved

in drug discovery and development, offering a summary of quantitative data, detailed

experimental methodologies, and a visual representation of the key signaling pathways

modulated by this promising natural compound.

Anti-inflammatory Activity
Tiliroside has demonstrated potent anti-inflammatory effects in both in vitro and in vivo

models.[2] Its mechanisms of action primarily involve the modulation of key inflammatory

signaling pathways and the suppression of pro-inflammatory mediator production.

Signaling Pathways
Tiliroside's anti-inflammatory activity is significantly attributed to its ability to inhibit the

Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the c-Jun N-terminal
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kinase (JNK) and p38 pathways.[3] In lipopolysaccharide (LPS)-activated RAW 264.7

macrophages, tiliroside has been shown to significantly inhibit the phosphorylation of JNK and

p38 proteins.[4] This inhibition leads to the downregulation of downstream inflammatory

responses. Notably, tiliroside does not exhibit a significant inhibitory effect on the

phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1/2 or the degradation of IκB-α,

suggesting that its anti-inflammatory mechanism is largely independent of the canonical NF-κB

signaling pathway.[4]
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Tiliroside's inhibition of the JNK/p38 MAPK pathway.
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Assay Model Parameter Value Reference

Mouse Paw
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Phospholipase

A₂-induced
ED₅₀ 35.6 mg/kg

Mouse Ear

Inflammation
TPA-induced ED₅₀ 357 µ g/ear
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significant at

P<0.01
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-

Dose-dependent

downregulation

(P<0.01)

COX-2 Protein

Expression

LPS-activated

RAW 264.7 cells
-
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downregulation

(P<0.01)

Experimental Protocols
Animal Model: Male Swiss mice (25-35 g) are used.

Treatment: Animals are orally administered with tiliroside (e.g., 1 mg/kg), vehicle (control),

or a reference anti-inflammatory drug.

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is

injected into the sub-plantar region of the right hind paw.

Measurement: Paw volume is measured using a plethysmometer at specified time intervals

(e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to

the control group.

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS

and antibiotics.
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Treatment: Cells are pre-treated with various concentrations of tiliroside for 1 hour.

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture

supernatant is measured using the Griess reagent.

Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is

determined from a sodium nitrite standard curve. The inhibitory effect of tiliroside on NO

production is calculated.

Antioxidant Activity
Tiliroside exhibits significant antioxidant properties, contributing to its protective effects against

oxidative stress-related cellular damage.

Signaling Pathways
Tiliroside's antioxidant effects are mediated, in part, through the activation of the Nuclear

factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Tiliroside has been identified as a

novel inhibitor of Kelch-like ECH-associated protein 1 (KEAP1). By disrupting the interaction

between KEAP1 and Nrf2, tiliroside prevents the ubiquitination and subsequent degradation of

Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response

Element (ARE) in the promoter regions of various antioxidant genes, leading to the

upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone

Dehydrogenase 1 (NQO1).
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Tiliroside activates the Nrf2 antioxidant pathway.

Quantitative Data
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Assay Parameter Value Reference

DPPH Radical

Scavenging
IC₅₀ 6 µM

Superoxide Radical

Scavenging
IC₅₀ 21.3 µM

Enzymatic Lipid

Peroxidation
IC₅₀ 12.6 µM

Non-enzymatic Lipid

Peroxidation
IC₅₀ 28 µM

Experimental Protocols
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in

methanol.

Sample Preparation: Prepare various concentrations of tiliroside in methanol.

Reaction: Mix 1 mL of the DPPH solution with 1 mL of the tiliroside solution.

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance of the solution at 517 nm using a

spectrophotometer.

Data Analysis: Calculate the percentage of radical scavenging activity and determine the

IC₅₀ value.

Anti-diabetic Activity
Tiliroside has shown promising anti-diabetic effects, primarily by inhibiting carbohydrate

digestion and glucose absorption, and by improving insulin sensitivity.

Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b191647?utm_src=pdf-body
https://www.benchchem.com/product/b191647?utm_src=pdf-body
https://www.benchchem.com/product/b191647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tiliroside and its derivatives stimulate glucose transporter 4 (GLUT4) translocation to the cell

surface in skeletal muscle cells through the activation of the AMP-activated protein kinase

(AMPK) signaling pathway. This activation of AMPK leads to the phosphorylation of its

downstream substrate, AS160 (Akt substrate of 160 kDa), which in turn promotes the

translocation of GLUT4-containing vesicles to the plasma membrane, thereby enhancing

glucose uptake into the cells. This mechanism is distinct from the insulin-stimulated pathway.
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Tiliroside promotes GLUT4 translocation via the AMPK pathway.
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Quantitative Data
Assay Model Parameter Value Reference

Pancreatic α-

amylase

inhibition

In vitro IC₅₀ 0.28 mM

Experimental Protocols
Animal Model: Male ICR mice are fasted overnight.

Treatment: Tiliroside (e.g., 100 mg/kg) or vehicle is administered orally.

Glucose Challenge: After 30 minutes, a glucose solution (2 g/kg body weight) is administered

orally.

Blood Sampling: Blood samples are collected from the tail vein at 0, 30, 60, 90, and 120

minutes after the glucose challenge.

Measurement: Blood glucose levels are measured using a glucometer.

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess

glucose tolerance.

Hepatoprotective Activity
Tiliroside has been shown to protect the liver from various toxins, an effect attributed to its

antioxidant and anti-inflammatory properties.

Mechanisms of Action
Tiliroside exerts its hepatoprotective effects against D-galactosamine (D-GalN)/LPS-induced

liver injury by inhibiting the production of tumor necrosis factor-alpha (TNF-α), reducing the

sensitivity of hepatocytes to TNF-α, and directly protecting hepatocytes against D-GalN-

induced damage. More recent studies have highlighted the role of the Nrf2 pathway in

tiliroside's hepatoprotection against acetaminophen-induced liver injury, where it mitigates

oxidative stress.
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Experimental Protocols
Animal Model: Male mice are used.

Treatment: Tiliroside is administered orally at various doses (e.g., 25-100 mg/kg) for a

specified period.

Induction of Injury: One hour after the final dose of tiliroside, D-galactosamine (e.g., 700

mg/kg) and LPS (e.g., 10 µg/kg) are intraperitoneally injected.

Sample Collection: After a set time (e.g., 8 hours), blood and liver tissues are collected.

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate

aminotransferase (AST) are measured.

Histopathological Analysis: Liver tissues are fixed, sectioned, and stained with hematoxylin

and eosin (H&E) to assess liver damage.

Anti-cancer Activity
Tiliroside has demonstrated cytotoxic and antiproliferative effects against various cancer cell

lines.

Mechanisms of Action
In human breast cancer cell lines T47D and MCF-7, tiliroside induces apoptosis. In T47D

cells, this is mediated by the activation of caspases 8 and 9 and a decrease in the expression

of the anti-apoptotic protein Bcl-2. In MCF-7 cells, apoptosis appears to be induced through an

extrinsic pathway involving caspase 8 activation.

Quantitative Data
Cell Line Assay Parameter Value Reference

T47D (human

breast cancer)
MTT IC₅₀ 67.79 µg/mL

MCF-7 (human

breast cancer)
MTT IC₅₀ 112.77 µg/mL
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Experimental Protocols
Cell Seeding: Cancer cells (e.g., T47D, MCF-7) are seeded in a 96-well plate at a density of

1 x 10⁴ cells/well and incubated for 24 hours.

Treatment: Cells are treated with various concentrations of tiliroside and incubated for 24,

48, or 72 hours.

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate

is incubated for 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.

Measurement: The absorbance is measured at 570 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is

calculated.

Extraction and Isolation of Tiliroside
A general procedure for the extraction and isolation of tiliroside from plant material is outlined

below.

Experimental Workflow
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General workflow for the extraction and isolation of tiliroside.
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Detailed Protocol
Plant Material Preparation: The dried plant material is ground into a fine powder.

Extraction: The powdered material is extracted with 70% ethanol under reflux for 2 hours.

This process is typically repeated twice.

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under

reduced pressure to obtain a crude extract.

Solvent Partitioning: The crude extract is resuspended in water and sequentially partitioned

with hexane, ethyl acetate, and n-butanol.

Fraction Selection: The ethyl acetate fraction, which is typically rich in tiliroside, is collected.

Chromatographic Purification: The ethyl acetate fraction is subjected to silica gel column

chromatography, eluting with a gradient of chloroform and methanol.

Isolation and Crystallization: Fractions containing tiliroside are combined and crystallized

from methanol to yield pure tiliroside. The purity is then confirmed by HPLC.

Conclusion
Tiliroside is a multifaceted natural compound with a broad spectrum of biological activities that

hold significant therapeutic potential. Its well-defined mechanisms of action, particularly its

ability to modulate key signaling pathways involved in inflammation, oxidative stress, and

metabolic regulation, make it a compelling candidate for further investigation in the

development of novel drugs and nutraceuticals. This technical guide provides a foundational

resource for researchers to design and execute further studies aimed at fully elucidating the

pharmacological profile of tiliroside and translating these findings into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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